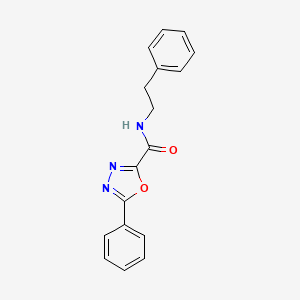

N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” is a derivative of 5-phenyl-1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds that contain two nitrogen atoms and one oxygen atom in a five-membered ring . They are known for their high biological activity and stability . These derivatives have been found to have anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, antiviral, and blood-pressure-lowering effects . They are also used in agriculture as herbicides, insecticides, and plant protection agents .

Synthesis Analysis

New derivatives of 5-phenyl-1,3,4-oxadiazole, such as “N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide”, can be synthesized via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines . The bromine-containing oxadiazoles are then substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives . These are subsequently hydrolyzed in an aqueous methanol solution . The cleavage of the ester group results in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis (carboxymethyl)amino groups .Molecular Structure Analysis

The molecular structure of “N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” and its derivatives can be confirmed by typical spectroscopic methods including 1H and 13C NMR, and HRMS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” include cyclodehydration, substitution, and hydrolysis . The cyclodehydration of unsymmetrical N,N′-diacylhydrazines leads to the formation of bromine-containing oxadiazoles . These are then substituted with diisopropyl iminodiacetate to yield ester derivatives . The ester derivatives are then hydrolyzed in an aqueous methanol solution to form the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” and its derivatives can be determined using various spectroscopic methods, including 1H and 13C NMR, and HRMS . These methods can provide information about the compound’s molecular structure, which can be used to infer its physical and chemical properties.科学的研究の応用

Antibacterial Activity

1,3,4-Oxadiazoles, including our compound of interest, have demonstrated antibacterial properties. Researchers have synthesized derivatives with potent antibacterial effects against various pathogens. For instance, compounds like 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenamine and 3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-{2-[2,6-dichlorophenyl)amino]benzyl}-6-iodoquinazolin-4(3H)-one exhibited remarkable antibacterial activity, surpassing ampicillin .

Anticancer Potential

1,3,4-Oxadiazoles have shown promise as anticancer agents. Notably, Zibotentan® , an anticancer drug, contains the 1,3,4-oxadiazole unit. While our compound isn’t directly linked to clinical use, its structure warrants further investigation for potential anticancer activity .

Ecological Restoration and Drought Adaptation

Interestingly, N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide could play a role in ecological restoration. It tolerates extreme drought conditions, making it valuable for restoring karst rocky desertification areas. Additionally, its ornamental tree shapes enhance its aesthetic appeal .

将来の方向性

The future directions for the research and development of “N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” and its derivatives could include further exploration of their biological activities and potential applications in medicine and agriculture. Additionally, new methods of synthesis could be developed to improve the efficiency and yield of the production process .

特性

IUPAC Name |

5-phenyl-N-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-15(18-12-11-13-7-3-1-4-8-13)17-20-19-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTPBSQLEBZFAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2760443.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B2760449.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2760450.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2760454.png)

![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2760460.png)